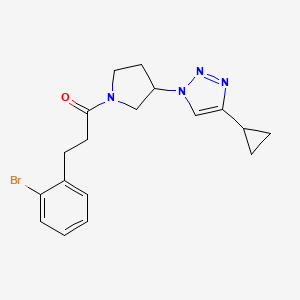

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

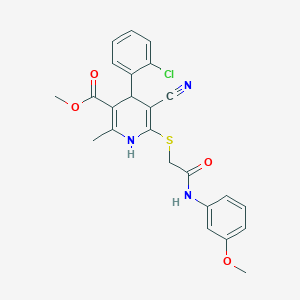

The compound “2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to have a wide range of therapeutic activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study focused on the synthesis of novel compounds containing thiadiazole scaffolds, which are known for their significant biological properties. The research involved a facile synthesis of Schiff’s bases integrating thiadiazole and benzamide groups. These compounds were evaluated for their anticancer activity against various human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell line (MCF-10A). The evaluation utilized the MTT assay method, revealing that most synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. Specific compounds were identified as particularly potent anticancer agents, and a molecular docking study was performed to predict their mechanism of action. The computational study aimed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, suggesting good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Synthetic Methodologies

The research also explored innovative synthetic methodologies involving thioamides, a class of compounds related to 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide. One study reported the oxidative dimerization of thioamides using hypervalent iodine(V)-containing reagents, particularly o-iodoxybenzoic acid (IBX), in the presence of tetraethylammonium bromide (TEAB). This process efficiently generated 3,5-disubstituted 1,2,4-thiadiazoles with excellent yields, showcasing a valuable method for constructing thiadiazole frameworks in various chemical entities (Patil et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

1,3,4-thiadiazole derivatives have shown significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, future research could focus on exploring these properties further and developing new therapeutic agents based on these compounds.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c1-8(2)3-4-12(8)7(13)10-6-11-9-5-14-6/h5H,3-4H2,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVHUVZTYCCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)NC2=NN=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2960214.png)

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2960219.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2960221.png)

![1-(2,4-Dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2960222.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B2960223.png)

![1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid](/img/structure/B2960228.png)